1-Amino-3-methylbutan-2-ol
Overview
Description
Mechanism of Action
Target of Action
It’s known that this compound is used as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics . This suggests that it may interact with the biochemical pathways involved in the synthesis of these antibiotics.
Mode of Action
As a chiral nucleophile, it likely participates in nucleophilic substitution reactions, where it donates an electron pair to form a new chemical bond .
Biochemical Pathways
1-Amino-3-methylbutan-2-ol is involved in the synthesis of benanomicin-pradimicin antibiotics . These antibiotics are known to inhibit bacterial RNA synthesis, suggesting that this compound may indirectly affect the biochemical pathways related to RNA synthesis and bacterial growth.
Result of Action
Its role as a chiral nucleophile in the synthesis of benanomicin-pradimicin antibiotics suggests that it may contribute to the antibacterial activity of these drugs .
Biochemical Analysis
Biochemical Properties
1-Amino-3-methylbutan-2-ol plays a significant role in biochemical reactions, particularly in the synthesis of chiral compounds. It interacts with various enzymes and proteins, including those involved in the synthesis of imines and oxazolines. The compound acts as a chiral nucleophile, facilitating the formation of chiral centers in organic molecules. Additionally, this compound can form hydrogen bonds with other biomolecules, influencing their structure and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. Additionally, this compound can impact the expression of genes related to cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, such as enzymes and receptors. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting cell growth and differentiation. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, including amino acid metabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing the conversion of amino acids and other metabolites. The compound can also affect metabolic flux, altering the levels of specific metabolites in cells. These interactions play a crucial role in maintaining cellular homeostasis and metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation. The distribution of this compound can influence its activity and function, as it needs to reach specific cellular compartments to exert its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence energy metabolism and other mitochondrial functions. The precise localization of the compound is essential for its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-methylbutan-2-ol can be synthesized through several methods. One common approach involves the reduction of 3-methyl-2-oxobutanoic acid using a reducing agent such as sodium borohydride (NaBH4) in the presence of a suitable solvent like methanol. The reaction typically occurs at room temperature and yields the desired amino alcohol.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-methyl-2-oxobutanoic acid. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 3-Methyl-2-oxobutanoic acid.
Reduction: 1-Amino-3-methylbutane.
Substitution: 1-Chloro-3-methylbutan-2-ol.
Scientific Research Applications
1-Amino-3-methylbutan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including amino acids and peptides.
Medicine: It is utilized in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is employed in the production of specialty chemicals and as a solvent in certain industrial processes.
Comparison with Similar Compounds
2-Amino-3-methylbutan-1-ol: Another chiral amino alcohol with similar properties but different structural arrangement.
3-Amino-2-methylbutan-1-ol: A compound with a similar molecular formula but different functional group positioning.
1-Amino-2-methylpropan-2-ol: A structurally related compound with distinct chemical properties.
Uniqueness: 1-Amino-3-methylbutan-2-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
1-amino-3-methylbutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-4(2)5(7)3-6/h4-5,7H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUPIHBUKDNZKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625111 | |
Record name | 1-Amino-3-methylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17687-58-0 | |
Record name | 1-Amino-3-methylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-amino-3-methylbutan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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